4,4'-Dibromodiphenyl-D8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

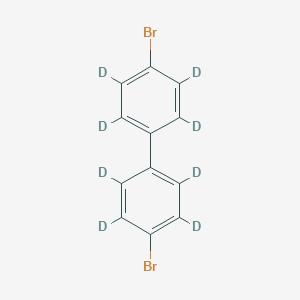

4,4’-Dibromodiphenyl-D8 is the deuterium labeled 4’,4-Dibromobiphenyl . It is commonly used as fire retardants and plasticizers . It also has applications in gas chromatography and liquid chromatography analysis .

Synthesis Analysis

The synthesis of 4,4’-Dibromobiphenyl involves the bromination of biphenyl in a reaction medium containing at least one strong acid having a pKa of at most 4 . This process permits the attainment, at ambient temperature, of yields that can be in excess of 85% .Molecular Structure Analysis

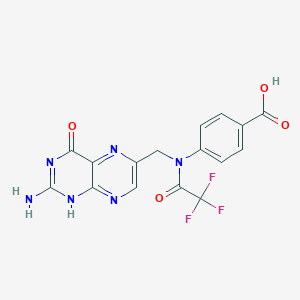

The molecular formula of 4,4’-Dibromodiphenyl-D8 is C12D8Br2 . Its average mass is 320.049 Da and its monoisotopic mass is 317.949463 Da .Chemical Reactions Analysis

The degradation of 4,4’-dibromobiphenyl, through a photoelectrocatalytic process, was studied . Additionally, BDE 15 can be effectively transformed through the reaction mediated by LiP .Physical And Chemical Properties Analysis

4,4’-Dibromodiphenyl-D8 is a solid with a boiling point of 355-360 °C and a melting point of 163-165 °C . Its SMILES string is Brc1ccc(cc1)-c2ccc(Br)cc2 .Scientific Research Applications

Photoelectrocatalytic Degradation

The degradation of 4,4′-dibromobiphenyl, through a photoelectrocatalytic process, has been studied . This process could be used to break down the compound in environmental settings or waste treatment facilities.

Transformation by Lignin Peroxidase

4,4′-Dibromodiphenyl-D8 can be transformed by lignin peroxidase (LiP), an extracellular enzyme produced by certain white rot fungi . This transformation could be used to degrade the compound in soil or other environments where these fungi are present.

Study of Hydroxylated Derivatives

The structurally related hydroxylated polybrominated diphenyl ether (PBDE) like hydroxylated 4,4′-dibromodiphenyl ether widely occur in precipitation, surface water, and biotic media . The origins of hydroxylated PBDEs (OH-PBDEs) are of particular interest due to their greater toxic potencies than the corresponding PBDEs .

Toxicity Studies

Due to the potential toxicity of 4,4’-Dibromodiphenyl-D8 and its derivatives, it can be used in studies to understand the effects of these compounds on biological systems .

Environmental Monitoring

4,4’-Dibromodiphenyl-D8 can be used as a marker in environmental monitoring studies due to its persistence and potential for bioaccumulation .

Chemical Synthesis

4,4’-Dibromodiphenyl-D8 can be used as a starting material in the synthesis of other brominated compounds .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4,4’-Dibromodiphenyl-D8 is the Aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

4,4’-Dibromodiphenyl-D8 interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of changes in the receptor, which can lead to various downstream effects .

Biochemical Pathways

It has been observed that this compound can be transformed by lignin peroxidase (lip), an extracellular enzyme produced by certain white rot fungus . This transformation leads to the production of two different mono-OH-dibromodiphenyl ethers .

Pharmacokinetics

It is known that the compound is solid at room temperature, with a boiling point of 355-360 °c and a melting point of 163-165 °c . These properties may impact the compound’s bioavailability.

Result of Action

It has been observed that the compound can be effectively transformed by lignin peroxidase, leading to the production of two different mono-oh-dibromodiphenyl ethers . These transformation products may have different properties and effects compared to the original compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromodiphenyl-D8. For instance, the presence of natural organic matter (NOM) has been found to impair the enhancement effect of veratryl alcohol (VA) on lignin peroxidase performance . This suggests that the compound’s action can be influenced by the presence of other substances in the environment .

properties

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016849 |

Source

|

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

CAS RN |

80523-79-1 |

Source

|

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.